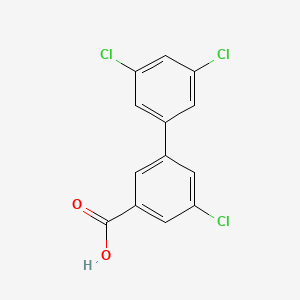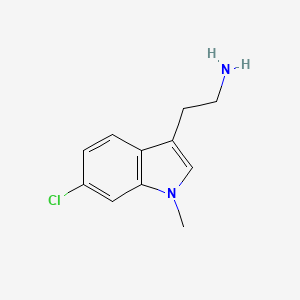
2-(6-氯-1-甲基吲哚-3-基)乙胺
描述
Indole derivatives like “2-(6-Chloro-1-methylindol-3-yl)ethanamine” are significant in the field of medicinal chemistry due to their wide range of biological activities . The compound has a molecular formula of C11H13ClN2 and a molecular weight of 208.69 g/mol.
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in organic chemistry. Various methods have been developed, including the Fischer indole synthesis and reactions involving alkyl groups .Molecular Structure Analysis
The molecular structure of indole derivatives typically includes a benzene ring fused with a pyrrole ring. The presence of a chlorine atom and a methyl group on the indole ring might influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For “2-(6-Chloro-1-methylindol-3-yl)ethanamine”, specific information about its properties is not available in the resources I have.科学研究应用
抗病毒活性
吲哚衍生物已被证明具有作为抗病毒剂的潜力 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已显示出对流感 A 的抑制作用 .
抗炎活性
吲哚衍生物还被发现具有抗炎特性 . 这使得它们可能在治疗以炎症为特征的疾病方面有用。
抗癌活性
吲哚衍生物在肿瘤学领域显示出希望,一些化合物表现出抗癌特性 . 这可能导致开发新的癌症治疗方法。
抗 HIV 活性
一些吲哚衍生物已证明具有抗 HIV 活性 . 这表明它们可能被用于开发治疗艾滋病病毒/艾滋病的药物。
抗氧化活性
吲哚衍生物已被发现具有抗氧化特性 . 这可能使它们在治疗与氧化应激相关的疾病方面有用。
抗菌活性
吲哚衍生物已显示出抗菌活性 , 这表明它们可能用于治疗各种细菌感染。
抗糖尿病活性
吲哚衍生物还被发现具有抗糖尿病特性 , 这可能导致开发新的糖尿病治疗方法。
抗疟疾活性
最后,一些吲哚衍生物已证明具有抗疟疾活性 , 这表明它们可能用于治疗疟疾。
安全和危害
As for safety and hazards, it’s important to handle all chemicals with care. Specific safety data for “2-(6-Chloro-1-methylindol-3-yl)ethanamine” is not available in the resources I have.
未来方向
作用机制
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function . The specifics of these interactions and the resulting changes would depend on the nature of the target and the biochemical context.
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways . The downstream effects of these pathway alterations would depend on the specific pathways involved and the context of the biochemical environment.
Result of Action
The effects would likely be a result of the compound’s interaction with its targets and its influence on the associated biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-Chloro-1-methylindol-3-yl)ethanamine. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
2-(6-Chloro-1-methylindol-3-yl)ethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as monoamine oxidase, which is involved in the metabolism of neurotransmitters. The compound’s interaction with monoamine oxidase can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain. Additionally, 2-(6-Chloro-1-methylindol-3-yl)ethanamine has been found to bind to serotonin receptors, influencing serotonin signaling pathways .
Cellular Effects
The effects of 2-(6-Chloro-1-methylindol-3-yl)ethanamine on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cellular functions such as proliferation, differentiation, and apoptosis. In neuronal cells, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can alter neurotransmitter release and uptake, impacting neuronal communication and overall brain function .
Molecular Mechanism
At the molecular level, 2-(6-Chloro-1-methylindol-3-yl)ethanamine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as receptors and enzymes. The compound can bind to serotonin receptors, leading to the activation or inhibition of downstream signaling pathways. Additionally, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can inhibit the activity of monoamine oxidase, resulting in increased levels of neurotransmitters like serotonin and dopamine. These molecular interactions contribute to the compound’s overall effects on cellular and physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloro-1-methylindol-3-yl)ethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(6-Chloro-1-methylindol-3-yl)ethanamine is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(6-Chloro-1-methylindol-3-yl)ethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels and improving cognitive function. At higher doses, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can induce toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where the compound’s impact on physiological processes becomes more pronounced at specific dosage levels .
Metabolic Pathways
2-(6-Chloro-1-methylindol-3-yl)ethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound is primarily metabolized by monoamine oxidase, which catalyzes its oxidative deamination. This metabolic process results in the formation of metabolites that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The involvement of 2-(6-Chloro-1-methylindol-3-yl)ethanamine in these pathways highlights its role in regulating biochemical processes within the body .
Transport and Distribution
The transport and distribution of 2-(6-Chloro-1-methylindol-3-yl)ethanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through active transport mechanisms, allowing it to reach its target sites within cells. Once inside the cells, 2-(6-Chloro-1-methylindol-3-yl)ethanamine can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution processes are crucial for the compound’s biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 2-(6-Chloro-1-methylindol-3-yl)ethanamine plays a significant role in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-(6-Chloro-1-methylindol-3-yl)ethanamine may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound provides insights into its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
2-(6-chloro-1-methylindol-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-14-7-8(4-5-13)10-3-2-9(12)6-11(10)14/h2-3,6-7H,4-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJHXWWLVGWIEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)Cl)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


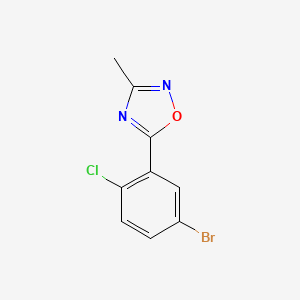
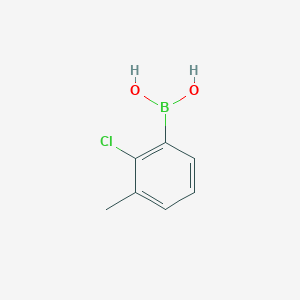
![N-[1-(thiophen-3-yl)ethyl]cyclopropanamine](/img/structure/B1487677.png)

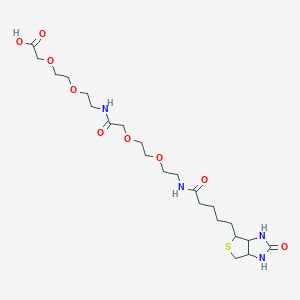

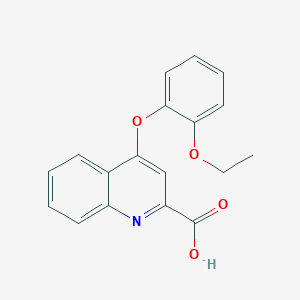


![2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1487689.png)
![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)
